molecular formula C7H12N4OS B14275599 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- CAS No. 135704-50-6

4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)-

Cat. No.: B14275599
CAS No.: 135704-50-6
M. Wt: 200.26 g/mol
InChI Key: HLXZTOSDZPXPOZ-UHFFFAOYSA-N
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Description

4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by a thiadiazine ring, which consists of three carbon atoms, one sulfur atom, and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as THF and toluene. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazines, which can have different functional groups attached to the ring

Mechanism of Action

The mechanism of action of 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- involves its interaction with specific molecular targets. For example, as a kinase inhibitor, the compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- include:

Uniqueness

The uniqueness of 4H-1,3,5-Thiadiazin-4-one, 2,6-bis(dimethylamino)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of dimethylamino groups enhances its solubility and ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

135704-50-6

Molecular Formula

C7H12N4OS

Molecular Weight

200.26 g/mol

IUPAC Name

2,6-bis(dimethylamino)-1,3,5-thiadiazin-4-one

InChI

InChI=1S/C7H12N4OS/c1-10(2)6-8-5(12)9-7(13-6)11(3)4/h1-4H3

InChI Key

HLXZTOSDZPXPOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)N=C(S1)N(C)C

Origin of Product

United States

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